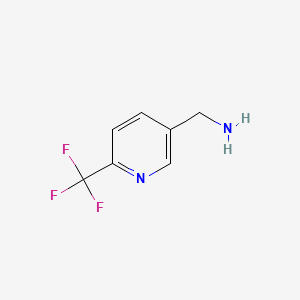

3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXVAYGVYBQKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372225 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-39-2 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Aminomethyl)-6-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Core Chemical Properties and Data

This guide provides a detailed overview of the chemical properties, synthesis, and safety information for this compound, a key building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate.[1]

Chemical Identifiers

A summary of the key identifiers for this compound is provided below.

| Identifier | Value | Reference |

| CAS Number | 387350-39-2 | [2][3][4] |

| Molecular Formula | C7H7F3N2 | [2][4] |

| IUPAC Name | [6-(trifluoromethyl)-3-pyridinyl]methylamine | [2] |

| InChI | 1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2 | [2][3] |

| InChIKey | XPXVAYGVYBQKDE-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=NC(C(F)(F)F)=CC=C1CN | [2] |

| Synonyms | 5-(Aminomethyl)-2-(trifluoromethyl)pyridine, (6-(Trifluoromethyl)pyridin-3-yl)methanamine | [2][4] |

Physicochemical Properties

The known physical and chemical properties of the compound are detailed in the following table. Note that some values are predicted based on computational models.

| Property | Value | Reference |

| Molecular Weight | 176.14 g/mol | [2][4] |

| Physical Form | White or Colorless to Yellow Solid or Liquid | [3] |

| Boiling Point | 62-64 °C at 0.5 mm Hg | [2][5] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 7.85 ± 0.29 (Predicted) | [2][5] |

| Storage Temperature | 2-8 °C, under inert atmosphere, keep in dark place | [2][3] |

Synthesis and Reactivity

A generalized workflow for the synthesis of substituted trifluoromethyl pyridines is outlined below. This process highlights the key transformations typically involved.

Caption: Generalized synthetic pathway for trifluoromethyl pyridine derivatives.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While a full dataset for the target compound is not available, typical spectral characteristics for related structures are discussed.

-

¹H NMR: In proton NMR spectra of similar pyridine compounds, signals for the pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The aminomethyl protons (-CH₂NH₂) would likely be observed as a singlet or a multiplet further upfield.[6][7]

-

¹³C NMR: The carbon spectrum would show distinct signals for the trifluoromethyl group (a quartet due to C-F coupling), the pyridine ring carbons, and the aminomethyl carbon.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring (above 3000 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).[8][9]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (176.14 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or parts of the pyridine ring.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2][3]

GHS Hazard Information

| Hazard | Code | Description | Reference |

| Pictogram | GHS05 | Corrosion | [2][3] |

| Signal Word | Danger | [2][3] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage | [2][3] |

| H318 | Causes serious eye damage | [2] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2][3] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [2][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2][3] |

Handling and First Aid Protocol

The following workflow illustrates the recommended procedure for handling an exposure event based on the compound's safety data.

Caption: First aid procedures for exposure to the compound.

Applications in Research and Development

Trifluoromethylated pyridine derivatives are of significant interest in medicinal chemistry and agrochemical development.[1] The trifluoromethyl group often improves a molecule's metabolic stability and membrane permeability. Compounds containing the this compound scaffold have been investigated as inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[10] The primary amine provides a reactive handle for further chemical modification, allowing for its incorporation into a wide range of larger, more complex molecules.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-AMINOMETHYL-6-(TRIFLUOROMETHYL)PYRIDINE | 387350-39-2 [chemicalbook.com]

- 3. This compound | 387350-39-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 3-AMINOMETHYL-6-(TRIFLUOROMETHYL)PYRIDINE manufacturers and suppliers in india [chemicalbook.com]

- 6. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine(117519-09-2) 1H NMR spectrum [chemicalbook.com]

- 7. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

CAS Number: 387350-39-2

Synonyms: [6-(trifluoromethyl)-3-pyridinyl]methylamine, 5-(aminomethyl)-2-(trifluoromethyl)pyridine

Introduction

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest to researchers in drug discovery and development. The presence of the trifluoromethyl group, a key pharmacophore in modern medicinal chemistry, imparts unique properties to the molecule, including increased metabolic stability and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its potential biological applications with a focus on the inhibition of Lysyl Oxidase-Like 2 (LOXL2), and detailed experimental protocols for its synthesis and evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from commercially available sources and predictive modeling.

| Property | Value | Reference |

| CAS Number | 387350-39-2 | N/A |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Appearance | White or Colorless to Yellow Solid or Liquid | [1] |

| Purity | ≥95% | [1] |

| Boiling Point | 62-64°C at 0.5 mmHg | [2] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.85 ± 0.29 (Predicted) | [2] |

| InChI Key | XPXVAYGVYBQKDE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=NC=C1CN)C(F)(F)F | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 6-(trifluoromethyl)nicotinonitrile to the target amine.

Materials:

-

6-(Trifluoromethyl)nicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; or Ethanol/Methanol for catalytic hydrogenation

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation if desired)

-

Standard laboratory glassware and safety equipment

Procedure (Catalytic Hydrogenation):

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Yield: High yields (typically >80%) are expected for this type of reduction.

Analytical Data (Representative)

As experimental spectra are not publicly available, the following tables present predicted and representative analytical data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 (Pyridine) |

| ~7.8 | d | 1H | H-4 (Pyridine) |

| ~7.6 | d | 1H | H-5 (Pyridine) |

| ~3.9 | s | 2H | -CH₂-NH₂ |

| ~1.5-2.5 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~137 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~122 (q) | -CF₃ |

| ~120 | C-5 (Pyridine) |

| ~45 | -CH₂-NH₂ |

Mass Spectrometry

| Ion | m/z |

| [M+H]⁺ | 177.06 |

| [M]⁺ | 176.05 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (amine) |

| 2850-2950 | C-H stretch (aliphatic) |

| ~1600 | C=N, C=C stretch (pyridine ring) |

| 1100-1300 | C-F stretch (trifluoromethyl) |

Biological Activity and Potential Applications

The primary therapeutic potential of this compound lies in its likely role as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2).

LOXL2: A Key Target in Fibrosis and Cancer

LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[3] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancer metastasis.[3] Overexpression of LOXL2 leads to excessive ECM stiffening, which promotes tumor growth and invasion.[4] Therefore, inhibiting LOXL2 is a promising therapeutic strategy for these conditions.

Mechanism of Action of LOXL2 Inhibitors

Small molecule inhibitors of LOXL2, such as derivatives of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, typically function by binding to the active site of the enzyme, thereby preventing it from catalyzing the cross-linking of collagen and elastin fibers.[5] This inhibition disrupts the pathological remodeling of the ECM.[3]

LOXL2 Signaling Pathway

Caption: The LOXL2 signaling pathway in fibrosis and cancer progression.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the inhibitory activity of this compound against LOXL2.

In Vitro LOXL2 Enzyme Activity Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human LOXL2 enzyme

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Substrate (e.g., 1,5-diaminopentane)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare a working solution of Amplex® Red and HRP in the assay buffer. Prepare serial dilutions of the test compound.

-

Reaction Mixture: In each well of the microplate, add the LOXL2 enzyme and the test compound at various concentrations.

-

Initiate Reaction: Add the substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

Cellular Assay: Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration, a process often promoted by LOXL2.

Materials:

-

Cancer cell line with high LOXL2 expression (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Sterile pipette tips or a cell scraper

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

-

Create "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing various concentrations of the test compound.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

-

Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure. Compare the closure rates between treated and untreated cells.

Experimental Workflow for LOXL2 Inhibitor Screening

Caption: A typical workflow for screening and identifying novel LOXL2 inhibitors.

Conclusion

This compound is a valuable building block for the development of novel therapeutics, particularly for diseases driven by aberrant LOXL2 activity such as fibrosis and cancer. Its synthesis is achievable through standard chemical transformations, and its biological activity can be thoroughly evaluated using a combination of in vitro and cell-based assays. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

- 1. This compound | 387350-39-2 [sigmaaldrich.com]

- 2. 3-AMINOMETHYL-6-(TRIFLUOROMETHYL)PYRIDINE | 387350-39-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring profoundly influences the molecule's physicochemical properties, which in turn can enhance its pharmacological profile. The strong electron-withdrawing nature of the trifluoromethyl group can impact a compound's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethylpyridines, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.

Core Physicochemical Properties of Trifluoromethylpyridines

The position of the trifluoromethyl group on the pyridine ring significantly affects the compound's electronic properties and, consequently, its behavior in biological systems. Understanding these properties is crucial for the rational design of drug candidates.

pKa (Acid Dissociation Constant)

The pKa of a molecule is a measure of its acidity or basicity and is critical for predicting its ionization state at a given pH. The electron-withdrawing trifluoromethyl group generally decreases the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted pyridine. The extent of this effect is dependent on the position of the -CF3 group.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to increase lipophilicity. For instance, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which is noteworthy when compared to benzotrifluoride's value of 3.0.[1]

Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity, arising from the separation of positive and negative charges. The highly electronegative fluorine atoms in the trifluoromethyl group create a significant dipole moment, influencing the molecule's interactions with polar environments and biological targets.

Solubility

Aqueous solubility is a critical factor for drug delivery and bioavailability. While the trifluoromethyl group generally increases lipophilicity, which can decrease aqueous solubility, the overall solubility of a trifluoromethylpyridine derivative is influenced by a combination of factors, including its crystal lattice energy and the presence of other functional groups. For example, 4-(Trifluoromethyl)pyridine is reported to be insoluble in water, while 2-methoxy-3-(trifluoromethyl)pyridine is slightly soluble.[2]

Quantitative Physicochemical Data

The following table summarizes available quantitative data for key trifluoromethylpyridine isomers. It is important to note that some of these values are predicted and may vary from experimental results.

| Compound | pKa | LogP | Dipole Moment (Debye) | Aqueous Solubility |

| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted)[3] | 1.70[4] | 4.45 | Data not available |

| 3-(Trifluoromethyl)pyridine | 3.49 (Experimental) | 1.7 (Hydrophobic Constant)[1] | Data not available | 0.874 mg/mL[5] |

| 4-(Trifluoromethyl)pyridine | 2.92 (Predicted)[2] | 1.7 (Computed)[6] | Data not available | Insoluble[2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standardized experimental protocols for measuring pKa and LogP.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the pKa of a compound.[7][8][9]

Materials:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Trifluoromethylpyridine sample

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]

-

Sample Preparation: Accurately weigh a known amount of the trifluoromethylpyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[7] Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[9]

-

Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and begin stirring. Immerse the pH electrode in the solution.

-

Titration: For a basic compound like pyridine, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is equal to the pH at the half-equivalence point.

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[5][10][11]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Trifluoromethylpyridine sample

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water/buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[10]

-

Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in either the aqueous or octanol phase at a known concentration.

-

Partitioning: Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[5]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the trifluoromethylpyridine in each phase using a suitable analytical method.

-

Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Visualizations

Generalized Synthetic Workflow for Trifluoromethylpyridines

There are several synthetic routes to access trifluoromethylpyridines. A common approach involves the chlorination and subsequent fluorination of a picoline starting material. Another strategy is the construction of the pyridine ring from a trifluoromethyl-containing building block.[1][4] The following diagram illustrates a generalized workflow for the synthesis of a chloro-trifluoromethylpyridine derivative.

Metabolic Pathway of 3-Trifluoromethylpyridine

The metabolism of trifluoromethylpyridines is an important consideration in drug development, as it can affect the compound's efficacy and potential for toxicity. A known metabolic pathway for 3-trifluoromethylpyridine involves oxidation of the pyridine nitrogen by cytochrome P450 enzymes to form the corresponding N-oxide.

Trifluoromethylpyridine Derivatives as Kinase Inhibitors in the PI3K/mTOR Signaling Pathway

Trifluoromethylpyridine moieties are often incorporated into kinase inhibitors due to their ability to form favorable interactions within the ATP-binding pocket of these enzymes. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer. Several inhibitors targeting this pathway incorporate a trifluoromethylpyridine scaffold.[12]

Conclusion

The physicochemical properties of trifluoromethylpyridines are of paramount importance in the design and development of novel therapeutics and agrochemicals. The strategic placement of the trifluoromethyl group allows for the fine-tuning of a molecule's pKa, lipophilicity, and metabolic stability, ultimately impacting its biological activity. This guide has provided a foundational understanding of these properties, along with standardized methods for their determination and visual representations of their roles in synthesis and biological pathways. A thorough understanding and application of these principles will continue to drive the successful development of new and improved trifluoromethylpyridine-based compounds.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and an aminomethyl substituent onto the pyridine ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity to target proteins. This guide summarizes the core molecular properties, provides a representative synthetic protocol, and explores a key biological signaling pathway where derivatives of this scaffold have shown significant inhibitory activity. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Core Molecular Properties

This compound is a substituted pyridine with a molecular formula of C7H7F3N2. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 176.14 g/mol | [1] |

| Molecular Formula | C7H7F3N2 | [1] |

| CAS Number | 387350-39-2 | [1] |

| Canonical SMILES | C1=CC(=NC=C1CN)C(F)(F)F | [1] |

| InChI Key | XPXVAYGVYBQKDE-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridine derivatives is a critical process in the development of novel pharmaceuticals and agrochemicals.[2] While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search results, a general and representative synthetic approach can be inferred from established methods for preparing similar compounds. One common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block, followed by functional group interconversion to introduce the aminomethyl group.

A plausible synthetic workflow is outlined below. This process is a generalized representation and may require optimization for specific laboratory conditions.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodologies:

-

Step 1: Pyridine Ring Formation: A common method for constructing the trifluoromethyl-pyridine scaffold is through the condensation of a trifluoromethyl-containing enone with an amine source, followed by cyclization.[2] Various catalysts and reaction conditions can be employed to drive this transformation.

-

Step 2: Functional Group Interconversion: To introduce the aminomethyl group at the 3-position, a common precursor is a nitrile or an amide at that position. This can be achieved through various standard organic transformations.

-

Step 3: Reduction to the Amine: The nitrile or amide group is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 gas with a palladium catalyst). Purification of the final product would typically be carried out using column chromatography or recrystallization.

Biological Activity and Signaling Pathways

The trifluoromethylpyridine moiety is a key pharmacophore in a range of biologically active molecules due to its ability to enhance metabolic stability and binding affinity.[3][4][5] While specific signaling pathway data for this compound is not available, a closely related derivative, 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[6] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Dysregulation of LOXL2 is implicated in fibrotic diseases.[6]

The inhibitory action of this class of compounds on LOXL2 suggests a potential therapeutic application in diseases characterized by fibrosis. The likely signaling pathway affected by such inhibitors is the downstream cascade of events that are dependent on LOXL2-mediated ECM stiffening.

LOXL2 Inhibition Signaling Pathway

Caption: Inhibition of the LOXL2 pathway by a this compound derivative.

This pathway illustrates that by inhibiting the enzymatic activity of LOXL2, the derivative prevents the cross-linking of collagen and elastin. This, in turn, reduces ECM stiffness and downstream signaling through integrins, ultimately leading to a decrease in the expression of genes that promote fibrosis.

Conclusion

This compound represents a valuable building block in the design of novel therapeutic agents. Its defined molecular weight and structural features, particularly the trifluoromethyl group, offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The demonstrated activity of a closely related derivative as a LOXL2 inhibitor highlights a promising avenue for the application of this scaffold in the development of anti-fibrotic therapies. The synthetic and signaling pathway information provided in this guide serves as a foundational resource for researchers engaged in the exploration of this and related compounds.

References

- 1. This compound [acrospharmatech.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and properties of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, a key building block in medicinal chemistry.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The structure consists of a pyridine ring substituted with an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | [6-(trifluoromethyl)pyridin-3-yl]methanamine |

| CAS Number | 387350-39-2[1] |

| Molecular Formula | C₇H₇F₃N₂[1] |

| Molecular Weight | 176.14 g/mol [1] |

| Synonyms | 5-(aminomethyl)-2-(trifluoromethyl)pyridine, [6-(trifluoromethyl)pyridin-3-yl]methylamine, ([6-(trifluoromethyl)pyridin-3-yl]methyl)amine[1] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted.

| Property | Value | Source |

| Physical Form | White or Colorless to Yellow Solid or Liquid | |

| Boiling Point | 62-64 °C at 0.5 mmHg | ChemicalBook |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 7.85 ± 0.29 (Predicted) | ChemicalBook |

| Storage Temperature | 2-8 °C, under inert atmosphere, in a dark place |

Synthesis and Purification

The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block.[2]

A common challenge in the synthesis of related compounds, such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, involves lengthy synthetic routes and difficult purification.[3] A more recent, environmentally friendly approach for a similar compound utilizes a carbamate as the starting material, which simplifies the process and avoids hazardous reagents.[3] Purification of the hydrochloride salt of related amine derivatives has been shown to be a convenient method.[3]

General Purification Strategy:

For amine-containing compounds, purification can often be achieved through standard techniques such as:

-

Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Distillation: For liquid products, vacuum distillation can be effective.

-

Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be used to obtain high purity.

-

Salt Formation: Formation of a hydrochloride or other salt can facilitate purification and handling.

Spectral Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂NH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the aminomethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the aminomethyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group (around 2800-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.14 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in publicly available literature, derivatives of this compound have shown significant promise in drug discovery.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A derivative of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine has been identified as a potent and selective irreversible inhibitor of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2).[4] LOXL2 is a key enzyme in the remodeling of the extracellular matrix by catalyzing the cross-linking of collagen and elastin.[4] Dysregulation of LOXL2 is implicated in fibrotic diseases.[4]

The clinical candidate, PAT-1251, an (R,R)-enantiomer of a derivative, has progressed to Phase 1 clinical trials as a first-in-class small-molecule LOXL2 inhibitor for the treatment of fibrosis.[4]

Signaling Pathway and Experimental Workflow:

The development of LOXL2 inhibitors involves a logical workflow from initial hit identification to clinical trials.

Potential as Anticancer Agents

Derivatives of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancer.[5] This suggests that the trifluoromethylpyridine scaffold, a core component of this compound, is a valuable pharmacophore in the design of novel anticancer agents.

Safety Information

Based on available safety data, this compound is classified as a hazardous substance.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Signal Word: Danger.

-

Pictograms: GHS05 (Corrosion).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its trifluoromethylpyridine core is a key feature in molecules targeting diseases such as fibrosis and cancer. Further research into the direct biological activities of this compound and the development of efficient and safe synthetic protocols are warranted to fully exploit its potential in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists working with this promising molecule.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of trifluoromethylpyridine derivatives

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives represent a cornerstone in modern medicinal chemistry and agrochemical research.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring fundamentally alters the molecule's physicochemical properties, bestowing significant advantages for biological applications.[3] These advantages include increased lipophilicity, which can improve membrane penetration; enhanced metabolic stability, leading to a longer half-life; and a strong electron-withdrawing nature that can modulate binding affinity to target proteins.[3][4] This unique combination of properties has led to the development of numerous TFMP-containing compounds that have been successfully commercialized as pharmaceuticals and crop protection agents, with many more candidates currently in clinical trials.[5][6] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Pharmacological Applications

The TFMP scaffold is a prevalent feature in a wide array of therapeutic agents, demonstrating significant efficacy in oncology, as well as in antiviral and antibacterial applications.[4][7]

Oncology

Trifluoromethylpyridine derivatives have emerged as particularly potent inhibitors of key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.[4][8]

-

Kinase Inhibition: Dysregulation of kinase signaling is a hallmark of many cancers. TFMP derivatives have been successfully developed to target several critical kinases.

-

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancers like non-small cell lung cancer.[9] A series of 5-trifluoromethylpyrimidine derivatives have been synthesized that show potent inhibitory activity against EGFR and excellent antitumor effects in various cell lines.[9]

-

PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway is crucial for cell growth and survival. Bimiralisib (PQR309), a 2-Amino-4-(trifluoromethyl)pyridine derivative, is a potent pan-class I PI3K/mTOR inhibitor that has been investigated as a clinical candidate.[8][10]

-

FLT3/CHK1 Dual Inhibitors: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia. A 5-trifluoromethyl-2-aminopyrimidine derivative has been identified as a potent dual inhibitor of FLT3 and Checkpoint Kinase 1 (CHK1), demonstrating high selectivity and favorable pharmacokinetic properties.[11]

-

PYK2 Inhibitors: Proline-rich Tyrosine Kinase 2 (PYK2) is involved in cell migration and invasion. Trifluoromethylpyrimidine-based compounds have been developed as potent and selective PYK2 inhibitors.[12][13]

-

-

Other Anticancer Targets:

-

Werner Helicase (WRN) Inhibition: Targeting WRN is a novel approach for cancers with microsatellite instability-high (MSI-H). 2-amino-4-(trifluoromethyl)pyridine derivatives have shown significant inhibitory effects on MSI-H cancer cell lines by targeting WRN helicase.[8]

-

| Compound ID | Target | Cell Line / Assay | IC50 (µM) | Reference |

| 11g | WRN Helicase | HCT116 (MSI-H) | 1.52 | [8] |

| Bimiralisib (PQR309) | PI3Kα | Biochemical Assay | 0.033 | [10] |

| Bimiralisib (PQR309) | mTOR | Biochemical Assay | 0.089 | [10] |

| Compound 30 | FLT3-WT | Biochemical Assay | 0.025 | [11] |

| Compound 30 | FLT3-D835Y | Biochemical Assay | 0.0063 | [11] |

| Compound 30 | CHK1 | Biochemical Assay | 0.0041 | [11] |

| Compound 9u | EGFR Kinase | Biochemical Assay | 0.091 | [9] |

| Compound 9u | A549 (Lung Cancer) | Cell Proliferation | 0.35 | [9] |

| Compound 9u | MCF-7 (Breast Cancer) | Cell Proliferation | 3.24 | [9] |

| Compound 9u | PC-3 (Prostate Cancer) | Cell Proliferation | 5.12 | [9] |

Antibacterial and Antiviral Activity

The unique properties of TFMP derivatives also make them effective antimicrobial agents. The trifluoromethyl group's lipophilicity can enhance penetration through bacterial membranes, potentially increasing efficacy against challenging pathogens.[4] Research has focused on developing these compounds as novel antibiotics and antivirals, targeting essential viral or bacterial enzymes.[4][7] A series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and shown to possess significant antibacterial activity against plant pathogenic bacteria.[14]

| Compound ID | Target Organism | EC50 (mg/L) | Reference |

| F10 | Xanthomonas oryzae pv. oryzae (Xoo) | 83 | [14][15] |

| Thiodiazole copper (Commercial) | Xanthomonas oryzae pv. oryzae (Xoo) | 97 | [14][15] |

| Bismerthiazol (Commercial) | Xanthomonas oryzae pv. oryzae (Xoo) | 112 | [14][15] |

| E1 | Ralstonia solanacearum | 40 | [15] |

| E3 | Ralstonia solanacearum | 42 | [15] |

| E5 | Ralstonia solanacearum | 45 | [15] |

| Thiodiazole copper (Commercial) | Ralstonia solanacearum | 87 | [15] |

| Bismerthiazol (Commercial) | Ralstonia solanacearum | 124 | [15] |

Agrochemical Applications

The TFMP moiety is a key structural motif in a vast number of modern pesticides, including herbicides, insecticides, and fungicides, playing a crucial role in global crop protection.[1][5][16]

-

Herbicides: The first TFMP derivative introduced to the agrochemical market was the herbicide Fluazifop-butyl, an effective inhibitor of grass weed growth.[2][6] Other successful herbicides include Flazasulfuron and Pyroxsulam, which inhibit the acetolactate synthase (ALS) enzyme in weeds.[5][6]

-

Insecticides: Flonicamid, a nicotinamide derivative with a 4-trifluoromethyl-substituted pyridine moiety, is a novel insecticide used to control aphids.[2][6] Chlorfluazuron, another TFMP derivative, acts as an insect growth regulator by inhibiting chitin biosynthesis.[5][6]

-

Fungicides: Fluazinam is a potent fungicide that interferes with the respiratory biochemistry of fungi.[2] Fluopyram is another prominent example with a broad spectrum of activity.[1]

Signaling Pathways and Mechanisms of Action

Understanding the specific cellular pathways modulated by TFMP derivatives is critical for rational drug design. Below are visualizations of two key oncogenic pathways frequently targeted by these compounds.

Caption: EGFR signaling pathway and the inhibitory action of TFMP derivatives.

Caption: PI3K/mTOR pathway showing dual inhibition by a TFMP derivative.

Experimental Protocols

The evaluation of trifluoromethylpyridine derivatives involves a range of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the IC50 value of a TFMP derivative against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Prepare a stock solution of the TFMP test compound in 100% DMSO. Create a serial dilution series of the compound in the kinase buffer.

-

Prepare solutions of the kinase enzyme and its specific peptide substrate in kinase buffer.

-

Prepare an ATP solution in kinase buffer. A common concentration is 10 µM.

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted test compound to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 10 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

Incubate the plate for 60-90 minutes at room temperature to allow the phosphorylation reaction to proceed.

-

Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).[17]

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Subtract the background signal from the "no enzyme" control wells.

-

Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with a test compound.

-

Cell Culture:

-

Seed cancer cells in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]

-

-

Compound Treatment:

-

Prepare a serial dilution of the TFMP test compound in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells (e.g., 0.1% DMSO).[17]

-

Incubate the cells for 72 hours.[17]

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® luminescent cell viability assay reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[17]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualizing the Experimental Workflow

The process of discovering and evaluating a novel TFMP derivative follows a structured pipeline from initial design to in-depth biological characterization.

Caption: A typical experimental workflow for drug discovery.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives are undeniably a privileged scaffold in the development of biologically active compounds. Their unique physicochemical properties have enabled the creation of potent and selective agents against a wide range of diseases and agricultural pests.[1][4] The continued exploration of this chemical space, aided by rational design, quantitative structure-activity relationship (QSAR) studies, and high-throughput screening, promises to yield even more innovative and effective molecules.[18][19] Future research will likely focus on developing derivatives with novel mechanisms of action, improved safety profiles, and the ability to overcome resistance, further solidifying the importance of the trifluoromethylpyridine core in science and industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 15. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. chigroup.site [chigroup.site]

- 17. benchchem.com [benchchem.com]

- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Derivatives as Lysyl Oxidase-Like 2 (LOXL2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold is a key pharmacophore in the development of novel therapeutics. While the parent compound's specific mechanism of action is not extensively defined, its derivatives have been successfully engineered to target critical biological pathways. This guide focuses on a prominent class of these derivatives that function as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in fibrotic diseases. We will delve into the mechanism of action, supporting quantitative data, experimental protocols, and the associated signaling pathways.

Introduction to the Trifluoromethylpyridine Scaffold

The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is a strategic approach in medicinal chemistry.[1][2][3] This modification can significantly enhance a molecule's pharmacological properties, including:

-

Increased Lipophilicity: Facilitates improved membrane permeability and oral bioavailability.[1][2]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, leading to a longer biological half-life.[1][2]

-

Altered Electronic Properties: The electron-withdrawing nature of the -CF3 group can influence binding affinity to biological targets.[1][2]

The 3-(aminomethyl) group provides a crucial interaction point, often with amino acid residues in enzyme active sites or receptors. This combination of features makes the this compound core a versatile starting point for designing targeted therapies.

Core Mechanism of Action: Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

A key, well-documented mechanism of action for derivatives of this compound is the inhibition of Lysyl Oxidase-Like 2 (LOXL2).

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4] This cross-linking process is essential for tissue integrity but becomes dysregulated in fibrotic diseases, leading to excessive tissue stiffening and organ dysfunction.

The LOXL2 Signaling Pathway and Point of Inhibition

The pathological progression of fibrosis involves the upregulation of LOXL2. The enzyme catalyzes the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors, generating reactive aldehyde (allysine) residues. These aldehydes then spontaneously condense with other lysine or allysine residues to form stable covalent cross-links, leading to the pathological accumulation of stiff ECM.

Derivatives of this compound have been designed to act as potent, irreversible inhibitors of LOXL2's catalytic activity.[4] They effectively block the initial step of ECM cross-linking, thereby mitigating the progression of fibrosis.

Quantitative Data: In Vitro Potency and Selectivity

The efficacy of these inhibitors has been quantified through various in vitro assays. The following table summarizes representative data for a potent LOXL2 inhibitor derived from the this compound scaffold.

| Target Enzyme | IC50 (nM) | Assay Type | Notes |

| LOXL2 | < 10 | Amine Oxidase Activity Assay | High potency against the target enzyme. |

| LOX | > 10,000 | Amine Oxidase Activity Assay | Demonstrates high selectivity over the related LOX enzyme. |

| MAO-A | > 10,000 | Amine Oxidase Activity Assay | High selectivity against monoamine oxidase A. |

| MAO-B | > 10,000 | Amine Oxidase Activity Assay | High selectivity against monoamine oxidase B. |

Data is representative of compounds such as racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone 28, as described in scientific literature.[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of these compounds.

In Vitro LOXL2 Inhibition Assay

This protocol outlines the measurement of the inhibitory activity of test compounds against human LOXL2.

Methodology:

-

Reagent Preparation: Recombinant human LOXL2 is diluted in assay buffer. A reaction mixture containing horseradish peroxidase (HRP) and Amplex Red is prepared. The substrate, cadaverine, is also diluted in assay buffer. Test compounds are serially diluted in DMSO and then in assay buffer.

-

Incubation: The LOXL2 enzyme is pre-incubated with the test compound dilutions or vehicle (DMSO control) for 30 minutes at 37°C in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the cadaverine substrate.

-

Fluorescence Measurement: The production of hydrogen peroxide from the amine oxidase reaction is measured via the HRP-catalyzed conversion of Amplex Red to the fluorescent product, resorufin. Fluorescence is monitored kinetically for 60 minutes at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Other Potential Mechanisms and Therapeutic Applications

While LOXL2 inhibition is a well-defined mechanism, the versatile trifluoromethylpyridine scaffold has been explored in other contexts:

-

Anticancer Activity: Derivatives of pyrazolo[3,4-b]pyridine containing the trifluoromethyl moiety have been synthesized and evaluated for their anticancer properties against cell lines such as A549 (lung), MCF7 (breast), DU145 (prostate), and HeLa (cervical).[5]

-

Nicotinic Receptor Ligands: The core pyridine structure is a known pharmacophore for nicotinic acetylcholine receptors (nAChRs). Modifications to the pyridine ring, including the addition of electron-withdrawing groups, can modulate binding affinity and agonist/antagonist activity.[6]

Conclusion

The this compound core is a valuable scaffold in modern drug discovery. Its utility is prominently demonstrated in the development of potent and selective LOXL2 inhibitors for the treatment of fibrotic diseases. The trifluoromethyl group imparts favorable pharmacokinetic properties, while the aminomethyl group provides a key interaction point for target engagement. The detailed understanding of the LOXL2 inhibition mechanism, supported by robust quantitative data and clear experimental protocols, provides a strong foundation for the ongoing research and development of novel therapeutics based on this promising chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Lipophilicity and Metabolic Stability of Trifluoromethyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group is a widely utilized strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. This guide provides a comprehensive analysis of how the CF3 group influences two critical absorption, distribution, metabolism, and excretion (ADME) properties: lipophilicity and metabolic stability.

The Influence of the Trifluoromethyl Group on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's membrane permeability, solubility, and off-target effects.[1] It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD at a specific pH).[1]

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[2] Its presence generally increases the lipophilicity of a molecule, which can improve absorption and cell penetration.[3][4] The Hansch π value, a measure of the lipophilicity contribution of a substituent, for a CF3 group is +0.88.[3] This strong electron-withdrawing nature and high lipophilicity can enhance membrane permeability and target binding affinity.[5] For instance, the addition of a trifluoromethyl group to the antidepressant fluoxetine significantly boosted its lipophilicity, leading to improved brain penetration.[3]

Quantitative Impact of Trifluoromethylation on Lipophilicity

The following table summarizes the effect of replacing a methyl (CH₃) group with a trifluoromethyl (CF₃) group on the lipophilicity of various parent molecules.

| Parent Molecule | Analog | Change | Measured LogP (Analog) | Measured LogP (Parent) | ΔLogP (Analog - Parent) |

| Toluene | Trifluorotoluene | CH₃ → CF₃ | 2.86 | 2.73 | +0.13 |

| Aniline | 4-(Trifluoromethyl)aniline | H → CF₃ at para | 2.59 | 0.90 | +1.69 |

| Celecoxib | Methyl-Celecoxib | CF₃ → CH₃ | 3.70 | 4.40 | -0.70 |

Data sourced from various publicly available chemical databases.

The Role of the Trifluoromethyl Group in Metabolic Stability

Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6] A key strategy to enhance metabolic stability is to block or slow down metabolic pathways at known "hotspots" on a molecule.[7]

The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by CYP enzymes.[7] By replacing a metabolically labile group, such as a methyl group, with a CF3 group, medicinal chemists can effectively block a major metabolic pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]

Quantitative Impact of Trifluoromethylation on Metabolic Stability

This table presents in vitro data comparing the metabolic stability of compounds with and without a trifluoromethyl group. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[8]

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |

| Antiviral | WIN 54954 (Methyl) | Parent compound | 15 | 92.4 | Monkey |

| Antiviral | Oxadiazole Analog (CF3) | CF3 replaces CH3 | >240 | <2.9 | Monkey |

| NSAID | Celecoxib (CF3) | Approved drug | 114 | 10.3 | Human |

| NSAID | Methyl-Celecoxib (CH3) | CF3 replaced by CH3 | 28 | 41.6 | Human |

| Antipsychotic | Risperidone | Parent compound | 20 | 69.3 | Human |

| Antipsychotic | 9-Fluororisperidone | F replaces H at metabolic site | >320 | <4.3 | Human |

Data synthesized from multiple sources including[8][9][10].

Experimental Protocols

Determination of Lipophilicity (LogD) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).[11]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[11]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[11]

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.

-

Vortex the mixture vigorously for a set period (e.g., 1-3 hours) to allow for equilibrium to be reached.

-

Centrifuge the vials to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[12]

-

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines a compound's in vitro half-life (t½) and intrinsic clearance (CLint) by incubating it with liver microsomes, which are rich in CYP enzymes.[14][15]

Methodology:

-

Reagents and Materials:

-

Incubation:

-

Pre-warm a mixture of liver microsomes and buffer to 37°C.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.[6]

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution to stop the enzymatic activity.[7]

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).[7]

-

Calculate the half-life (t½) as 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[8]

-

Visualizations

Logical Relationship of Trifluoromethylation Effects

Caption: Impact of Trifluoromethylation on Drug Properties.

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for In Vitro Microsomal Stability Assay.

Potential Metabolic Pathways of Trifluoromethyl Compounds

Caption: Metabolic Fate of the Trifluoromethyl Group.

References

- 1. benchchem.com [benchchem.com]

- 2. annualreviews.org [annualreviews.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability [pubmed.ncbi.nlm.nih.gov]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. nuvisan.com [nuvisan.com]

- 16. bioivt.com [bioivt.com]

Technical Guide: Safety and Handling of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical. Data for the specific compound 3-(Aminomethyl)-6-(trifluoromethyl)pyridine is limited; therefore, information from closely related analogs and the broader class of aminopyridines and trifluoromethylpyridines is included for a more comprehensive understanding of potential hazards.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, including increased lipophilicity and metabolic stability, which are advantageous in drug design.

| Property | Value | Source |

| CAS Number | 387350-39-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₇F₃N₂ | Sigma-Aldrich[1] |

| Molecular Weight | 176.14 g/mol | Sigma-Aldrich[1] |

| Appearance | White or Colorless to Yellow Solid or Liquid | Sigma-Aldrich[1] |

| Boiling Point | 62-64°C at 0.5 mmHg | ChemicalBook[2] |

| Density | 1.293 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 7.85 ± 0.29 (Predicted) | ChemicalBook[2] |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich[1] |

Hazard Identification and Toxicological Summary

A safety data sheet for the related compound, 3-Amino-2-methyl-6-(trifluoromethyl)pyridine , indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

| Hazard | Classification | Notes |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Based on data for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.[3] |

| Germ Cell Mutagenicity | No data available | No information was found for the target compound or its close analogs. Pyridine, a related compound, has generally tested negative in mutagenicity assays.[4] |

| Carcinogenicity | No data available | No information was found for the target compound or its close analogs. |

| Reproductive Toxicity | No data available | No information was found for the target compound or its close analogs. |

A case report on poisoning with 5-Amino-2-(trifluoromethyl)pyridine after inhalation described symptoms including dizziness, suffocation, nausea, and coma, with laboratory findings confirming methemoglobinemia.[5] This suggests that related compounds can have severe systemic effects.

Biological Activity and Signaling Pathway

Derivatives of this compound have shown significant biological activity. Specifically, a derivative has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[6]

LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Dysregulation of LOXL2 activity is associated with the progression of fibrosis in various organs.[6] Inhibition of LOXL2 is therefore a promising therapeutic strategy for treating fibrotic diseases.[6]

Below is a diagram illustrating the proposed mechanism of action for a LOXL2 inhibitor derived from this chemical class.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols relevant to the assessment of a novel chemical substance, based on standard methodologies.

General Protocol: Acute Oral Toxicity Assessment (OECD 423 Guideline)

This protocol outlines a typical procedure for determining the acute oral toxicity of a chemical.

General Protocol: In Vivo Efficacy Study (Mouse Lung Fibrosis Model)

The abstract describing a derivative of this compound mentions its evaluation in a mouse lung bleomycin model.[6] The following is a generalized protocol for such a study.

-

Animal Model: C57BL/6 mice are commonly used.

-